N-(3-acetylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide
Description
This compound belongs to the acetamide class, featuring a pyrazine core substituted with a 4-(2-methoxyphenyl)piperazine moiety and a sulfanylacetamide linkage to an N-(3-acetylphenyl) group. Its synthesis likely involves S-alkylation or coupling reactions, as seen in structurally analogous compounds .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3S/c1-18(31)19-6-5-7-20(16-19)28-23(32)17-34-25-24(26-10-11-27-25)30-14-12-29(13-15-30)21-8-3-4-9-22(21)33-2/h3-11,16H,12-15,17H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCZRDZCIVKJEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological mechanisms, and pharmacological effects of this compound, supported by data tables and relevant case studies.
The compound's molecular formula is , with a molecular weight of 477.58 g/mol. Its structure includes functional groups that are known to interact with various biological targets, particularly in the central nervous system and cancer therapy.
| Property | Value |
|---|---|
| Molecular Formula | C25H27N5O3S |
| Molecular Weight | 477.58 g/mol |
| LogP | 3.5199 |
| Polar Surface Area | 69.145 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound involves multiple steps, including the formation of the acetylphenyl intermediate and the introduction of the piperazine and pyrazine moieties. Typical synthetic routes might include:
- Formation of Acetylphenyl Intermediate : Reacting 3-acetylphenol with appropriate reagents.
- Piperazine Derivative Formation : Introducing the methoxyphenyl group to piperazine through nucleophilic substitution.
- Thioacetamide Core Assembly : Coupling the intermediates under specific conditions, often requiring a base and solvent.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing similar structural motifs were tested against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, showing IC50 values indicating potent activity:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Example Compound A | HCT-116 | 6.2 |
| Example Compound B | T47D | 27.3 |
These findings suggest that the presence of specific functional groups contributes to the anticancer activity of such compounds.
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Modulation of Receptor Activity : Interaction with neurotransmitter receptors could influence pathways related to neuroprotection and anti-cancer effects.
Study 1: Antimicrobial Activity
A study evaluating the antimicrobial properties of related compounds found that those with similar structural characteristics exhibited significant activity against various bacterial strains, including Pseudomonas aeruginosa. The results indicated that modifications in the molecular structure could enhance antibacterial efficacy.
Study 2: Neuroprotective Effects
Another investigation focused on neuroprotective effects demonstrated that compounds with piperazine derivatives displayed potential in mitigating neurodegeneration in models of Alzheimer's disease by inhibiting acetylcholinesterase (AChE).
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Structural Insights : The target compound’s pyrazine-piperazine scaffold combines features of electron-rich aromatics and flexible acetamide linkers, which may enhance blood-brain barrier penetration compared to pyridine-based analogues .
- Biological Potential: While anti-exudative and anticancer activities are reported for related sulfanylacetamides , the target compound’s pharmacological profile remains unexplored.
- Synthetic Optimization : The 26% yield for Compound 9b suggests room for improving the efficiency of piperazine-acetamide coupling reactions, which could benefit the synthesis of the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
